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Compound of Interest

Compound Name: Ethynylmagnesium Bromide

Cat. No.: B1587114 Get Quote

Core Physicochemical and Thermodynamic
Properties
Ethynylmagnesium bromide is a highly reactive organometallic compound, typically handled

as a solution in an ether solvent like tetrahydrofuran (THF).[1][2] Its reactivity stems from the

highly polar carbon-magnesium bond, which imparts significant nucleophilic character to the

acetylenic carbon.[1][3] While comprehensive thermodynamic data for isolated

ethynylmagnesium bromide is scarce due to its reactive nature and existence in complex

equilibria in solution (the Schlenk equilibrium), key properties have been estimated or are

relevant to its common state in solution.

Table 1: Summary of Physicochemical and Thermodynamic Data for Ethynylmagnesium
Bromide
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Property Value Notes

Molecular Formula C₂HBrMg [1][4]

Molecular Weight 129.24 g/mol [1][4]

Appearance
Colorless to pale yellow or

gray liquid solution
[2][5]

Density
~0.94 g/mL at 25°C (for 0.5M

solution in THF)
[1][6]

C-Mg Bond Dissociation

Energy
~270 kJ/mol

Estimated value based on

thermochemical studies.[1]

Enthalpy of Formation (ΔH_f°)
Not readily available in

literature

Data for isolated solid/gas is

not available.

Standard Molar Entropy (S°)
Not readily available in

literature

Data for isolated solid/gas is

not available.

Gibbs Free Energy of

Formation (ΔG_f°)

Not readily available in

literature

Data for isolated solid/gas is

not available.

Thermodynamic Stability and Reactivity
The thermodynamic profile of ethynylmagnesium bromide is dominated by the nature of the

carbon-magnesium bond.

Bond Strength: The C-Mg bond dissociation energy is estimated to be approximately 270

kJ/mol.[1] This represents a moderately strong covalent bond, ensuring the reagent's stability

for synthetic applications while being weak enough to allow for controlled reactivity.[1]

Reactivity: The high polarity of the C-Mg bond results in a carbanionic character at the

terminal carbon, making it a potent nucleophile and a strong base.[1][7] It readily reacts with

electrophiles, most notably the carbonyl carbons of aldehydes and ketones to form propargyl

alcohols.[1][3] As a strong base, it also reacts exothermically with protic sources, including

water and alcohols, to produce acetylene gas, highlighting the need for anhydrous conditions

during its preparation and use.[3][7]
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Experimental Protocols for Thermodynamic
Analysis
Determining the thermodynamic properties of highly reactive species like Grignard reagents

requires specialized experimental and computational techniques.

Calorimetry
Reaction calorimetry is the primary experimental method for determining the enthalpy of

formation (ΔH_r) of Grignard reagents. By measuring the heat released during the synthesis

reaction, crucial thermodynamic and kinetic data can be obtained for process safety and scale-

up.[8][9]

Methodology: Isothermal Reaction Calorimetry in a Closed System

A more accurate determination of the molar reaction enthalpy is achieved using a closed

reactor pressure vessel rather than traditional reflux conditions, as this minimizes errors

associated with heat losses from evaporation and reflux.[8]

Reactor Setup: A closed reaction calorimeter is charged with magnesium turnings and an

anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

Initiation: The reaction mixture is heated (e.g., to 70°C) and a small amount of an initiator

(such as a bromoalkane) is added to activate the magnesium surface.[8] The onset of the

exothermic reaction is detected by a sharp increase in temperature and pressure.[8]

Semi-batch Operation: Once initiated, the main reaction is carried out under isothermal

conditions. The halide precursor (e.g., ethyl bromide for the synthesis of the precursor to

ethynylmagnesium bromide) is added at a controlled rate to maintain a constant

temperature.[8]

Heat Flow Measurement: The heat released by the reaction is continuously measured by

monitoring the temperature difference between the reactor and the cooling jacket and the

flow rate of the coolant.

Data Analysis: The total heat evolved is integrated over the course of the reaction and

divided by the number of moles of the limiting reactant to determine the molar enthalpy of
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Workflow for Calorimetric Determination of Reaction Enthalpy.

Computational Chemistry
In the absence of extensive experimental data, computational methods provide valuable

estimates of thermodynamic properties. Quantum chemical calculations, such as those based

on Density Functional Theory (DFT), can be used to model the electronic structure and predict

properties like enthalpy of formation, entropy, and bond dissociation energies.[10][11]

Methodology: DFT-Based Calculation

Geometry Optimization: The molecular structure of ethynylmagnesium bromide, often

including coordinating solvent molecules (e.g., THF) to simulate its state in solution, is

optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequency analysis is performed on the optimized

geometry. These frequencies are used to calculate the zero-point vibrational energy (ZPVE)

and thermal contributions to enthalpy and entropy.

Energy Calculation: A high-level single-point energy calculation is performed on the

optimized geometry to obtain an accurate electronic energy.

Thermodynamic Property Calculation: The standard enthalpy of formation (ΔH_f°), entropy

(S°), and Gibbs free energy of formation (ΔG_f°) are calculated by combining the electronic

energy, ZPVE, and thermal corrections based on statistical mechanics principles.[10]

Key Reaction Pathways
The utility of ethynylmagnesium bromide is defined by its formation and subsequent

reactions. The synthesis often proceeds by reacting a more common Grignard reagent, like

ethylmagnesium bromide, with acetylene.[12] This avoids the direct and potentially hazardous

reaction of magnesium with a bromoalkyne.
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Synthesis and Key Reaction Pathway of Ethynylmagnesium Bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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